2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a heterocyclic compound that features a unique combination of pyridine, piperidine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methylpyridine derivative, which is then reacted with piperidine to form the piperidinylmethyl intermediate. This intermediate is subsequently coupled with an oxazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Indole Derivatives: Known for their biological activities, including anticancer properties.
Uniqueness
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-7-16(4-5-17-13)21-10-14-3-2-6-19(8-14)9-15-11-20-12-18-15/h4-5,7,11-12,14H,2-3,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLNYMIAPFJHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=COC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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